3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino-
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Overview
Description
3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of hydrazine derivatives: This involves the reaction of hydrazine derivatives with ethyl acetoacetate under reflux conditions.
Amination reactions: Introduction of the methylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
N-oxides: Formed through oxidation.
Dihydropyridazinones: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 4-ethoxy-2-methyl-: Lacks the methylamino group.
3(2H)-Pyridazinone, 4-ethoxy-5-methylamino-: Lacks the 2-methyl group.
Uniqueness
The presence of both the ethoxy and methylamino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
69236-59-5 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7-6(9-2)5-10-11(3)8(7)12/h5,9H,4H2,1-3H3 |
InChI Key |
ONHMCGKGUBQDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)NC |
Origin of Product |
United States |
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